molecular formula C12H10F3N3O2S B6557918 2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 1040651-04-4

2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide

Cat. No.: B6557918
CAS No.: 1040651-04-4
M. Wt: 317.29 g/mol
InChI Key: SKSAFJKPIIMAFJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a phenyl ring, and a trifluoromethoxy group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The trifluoromethoxy group is an electron-withdrawing group, which could potentially affect the electronic properties of the molecule .

Future Directions

The future directions for research on “2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activity of similar compounds, it could be interesting to explore its potential as a bioactive molecule .

Biochemical Analysis

Biochemical Properties

2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit potent inhibitory effects on certain enzymes involved in inflammatory pathways . This compound may also interact with proteins involved in cell signaling and metabolic processes, thereby modulating their activity and contributing to its overall biological effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may inhibit the activity of pro-inflammatory cytokines, leading to reduced inflammation and improved cellular health. Additionally, this compound can affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it may inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its biological activity for several weeks, making it suitable for prolonged experimental use. It is essential to monitor its stability and degradation products to ensure accurate and reliable results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reduced inflammation and improved cellular function . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Therefore, it is crucial to determine the optimal dosage range for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . The metabolic flux and levels of metabolites can be influenced by factors such as dosage, duration of exposure, and individual variability. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, leading to its accumulation in specific cellular compartments. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological effects. Therefore, understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S/c13-12(14,15)20-9-3-1-7(2-4-9)17-11-18-8(6-21-11)5-10(16)19/h1-4,6H,5H2,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSAFJKPIIMAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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